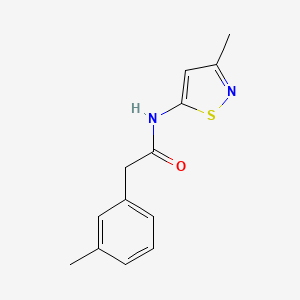![molecular formula C22H31N5O B6446292 4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2640974-00-9](/img/structure/B6446292.png)
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperazine moiety and a morpholine ring
作用機序
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to bind to an inactive Abelson tyrosine kinase domain characteristic for this gene has been elucidated through a series of structural studies .
Pharmacokinetics
It is known that similar compounds, such as imatinib, have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity, which can disrupt cell signaling pathways and lead to the death of cancer cells. This makes the compound a potential therapeutic agent for diseases such as leukemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Piperazine Substitution: The piperazine moiety can be introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with a piperazine derivative in the presence of a base such as sodium hydride.
Morpholine Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
- **4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}piperidine
- **4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine
Uniqueness
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-[4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-19-18-21(24-22(23-19)27-14-16-28-17-15-27)26-12-10-25(11-13-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUFLMWBXODBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)
![4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446275.png)
![4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446279.png)
![6-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446304.png)
![4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446311.png)
